(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoicacid
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Overview
Description
(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid is a complex organic compound that features a fluorobenzyl group attached to an indole core
Preparation Methods
The synthesis of (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the fluorobenzyl group. The final step involves the attachment of the carboxamido and dimethylbutanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The fluorobenzyl group plays a crucial role in binding to these targets, while the indole core facilitates the compound’s overall stability and reactivity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar compounds include:
4-fluorobenzyl cyanide: Known for its steric hindrance and weak Lewis basic center, it is used in lithium-ion batteries.
4-fluorobenzyl chloride: Commonly used in organic synthesis as a reagent.
(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)/t19-/m1/s1 |
InChI Key |
PZPKPULZRMBYJZ-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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